Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate
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Overview
Description
Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate typically involves the reaction of 4-chloro-1H-pyrazole with appropriate amino and ester functional groups under controlled conditions. The reaction conditions often include the use of solvents such as water and ethyl acetate, and reagents like sodium chloride and oxone . The reaction proceeds with continuous stirring and is monitored using thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like oxone.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxone and sodium chloride in water at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives of the compound.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, pyrazole derivatives have been shown to inhibit enzymes involved in the biosynthesis of essential biomolecules in pathogens, leading to their antileishmanial and antimalarial activities . The compound may also interact with other cellular targets, disrupting critical biological processes.
Comparison with Similar Compounds
4-Chloro-1H-pyrazole: A precursor and structurally related compound.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects.
Uniqueness: Methyl 2-amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H14ClN3O2 |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
methyl 2-amino-4-(4-chloropyrazol-1-yl)-2-methylbutanoate |
InChI |
InChI=1S/C9H14ClN3O2/c1-9(11,8(14)15-2)3-4-13-6-7(10)5-12-13/h5-6H,3-4,11H2,1-2H3 |
InChI Key |
XGUPBKJHOVSBBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C=C(C=N1)Cl)(C(=O)OC)N |
Origin of Product |
United States |
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